molecular formula C19H25N3O3 B13824625 5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide

Cat. No.: B13824625
M. Wt: 343.4 g/mol
InChI Key: YPUAJBPTAVHIHN-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a piperidinyl propyl chain, and an oxazole carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Introduction of the piperidinyl propyl chain: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The piperidinyl propyl chain can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 5-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine
  • (4-methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(2-piperidin-1-ylpropyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-14(22-10-4-3-5-11-22)13-20-19(23)17-12-18(25-21-17)15-6-8-16(24-2)9-7-15/h6-9,12,14H,3-5,10-11,13H2,1-2H3,(H,20,23)

InChI Key

YPUAJBPTAVHIHN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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